molecular formula C25H42N4O3 B12356149 N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine

N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine

Cat. No.: B12356149
M. Wt: 446.6 g/mol
InChI Key: YFTAWFLKNMGPLT-UHFFFAOYSA-N
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Description

N,N’-dimethyl-N’-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine is a complex organic compound with a unique structure that includes a pyrazolidine ring, a cyclobutyl group, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dimethyl-N’-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine typically involves multiple steps:

    Formation of the Pyrazolidine Ring: The pyrazolidine ring can be synthesized through the reaction of hydrazine with a suitable diketone under acidic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction, such as the Diels-Alder reaction, using a suitable diene and dienophile.

    Attachment of the Oxane Moiety: The oxane moiety can be attached through an etherification reaction, where an alcohol group reacts with an alkyl halide in the presence of a base.

    Final Assembly: The final compound is assembled by coupling the intermediate products through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxane moiety, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the pyrazolidine ring, potentially converting it to a pyrazoline or pyrazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxane moiety may yield oxo derivatives, while reduction of the pyrazolidine ring may produce pyrazoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The compound’s structural features may impart unique properties to materials, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N,N’-dimethyl-N’-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-dimethyl-N’-[[3-[4-[3-[2-(tetrahydrofuran-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine
  • N,N’-dimethyl-N’-[[3-[4-[3-[2-(pyran-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine

Uniqueness

The uniqueness of N,N’-dimethyl-N’-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine lies in its specific combination of structural features, which may confer distinct biological or chemical properties compared to similar compounds. For example, the presence of the oxane moiety may enhance its solubility or stability, while the cyclobutyl group may influence its binding affinity to target molecules.

Properties

Molecular Formula

C25H42N4O3

Molecular Weight

446.6 g/mol

IUPAC Name

N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C25H42N4O3/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19/h3-6,19,21,23-28H,7-18H2,1-2H3

InChI Key

YFTAWFLKNMGPLT-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)CC1CNNC1C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4

Origin of Product

United States

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